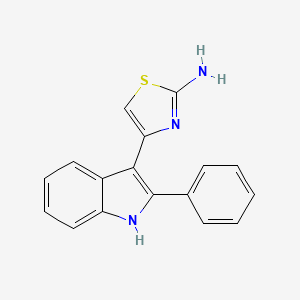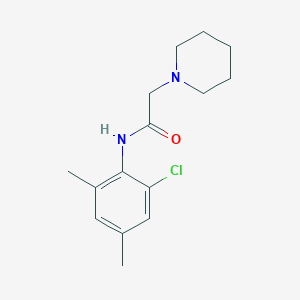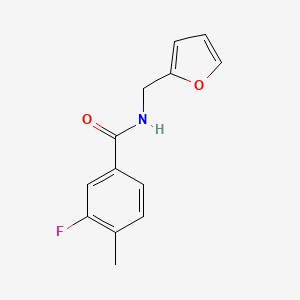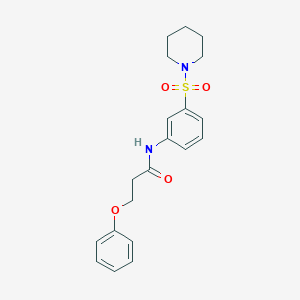
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for various therapeutic interventions.
Wirkmechanismus
The mechanism of action of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been reported to induce oxidative stress in cancer cells, which leads to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and viral replication. Moreover, this compound has also been reported to have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for developing new anticancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine. One of the areas of research that needs to be explored further is the mechanism of action of this compound. Additionally, more studies need to be conducted to investigate the potential of this compound in treating various diseases such as inflammation and viral infections. Moreover, further research is needed to optimize the synthesis method of this compound to improve its yield and purity. Finally, new derivatives of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine need to be synthesized and tested for their potential applications in drug discovery and development.
Conclusion:
In conclusion, 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a promising candidate for various scientific research applications. This compound has unique biochemical and physiological properties that make it a potential candidate for developing new drugs for treating various diseases such as cancer, inflammation, and viral infections. However, more research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method.
Synthesemethoden
The synthesis of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a complex process that involves several chemical reactions. One of the most commonly used methods for synthesizing this compound is the condensation reaction between 2-phenylindole and thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
The unique biochemical and physiological properties of 4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine make it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been investigated for its potential anti-inflammatory, antiviral, and antimicrobial properties.
Eigenschaften
IUPAC Name |
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c18-17-20-14(10-21-17)15-12-8-4-5-9-13(12)19-16(15)11-6-2-1-3-7-11/h1-10,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMZJFKEMPDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CSC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)


![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

